2-Chloro-5-(3-methoxyphenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLTRVLXHPHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685885 | |
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-29-3 | |
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 1,4-Dichlorobenzene
The synthesis begins with the Friedel-Crafts acylation of 1,4-dichlorobenzene using acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃). This step introduces an acetyl group at the para position relative to one chlorine atom, yielding 2,5-dichloroacetophenone.
Reaction Conditions
-
Catalyst : AlCl₃ (3.0 equiv relative to substrate)
-
Temperature : 90–120°C (optimized to minimize side products)
-
Solvent : Solvent-free or dichloromethane (for controlled exothermicity)
The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ coordinating to acetyl chloride to generate the acylium ion. Excess AlCl₃ ensures complete conversion, though higher temperatures (>120°C) risk polysubstitution.
Baeyer-Villiger Oxidation to Acetoxy Intermediate
2,5-Dichloroacetophenone undergoes Baeyer-Villiger oxidation using peracetic acid or meta-chloroperbenzoic acid (mCPBA) in the presence of scandium triflate (Sc(OTf)₃). This step inserts an oxygen atom adjacent to the ketone, forming an acetoxy derivative.
Key Parameters
-
Oxidant : 30% Peracetic acid (2.5 equiv)
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Catalyst : Sc(OTf)₃ (2–5 mol%)
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Solvent : Dichloromethane:acetone (2:1 v/v)
-
Time : 3–6 hours
Scandium triflate enhances the electrophilicity of the ketone, facilitating nucleophilic attack by the peracid. The mixed solvent system improves oxidant solubility while suppressing side reactions.
Hydrolysis and Decarboxylation
The acetoxy intermediate is hydrolyzed under basic conditions (NaOH or KOH) to yield 2,5-dichlorophenol, which is subsequently subjected to Ullmann coupling with 3-methoxyphenylboronic acid.
Hydrolysis Conditions
Suzuki-Miyaura Cross-Coupling Approach
Boronic Ester Preparation
3-Methoxyphenylboronic acid is synthesized from 3-bromoanisole via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.
Reaction Parameters
Coupling with 2-Chloro-5-bromophenol
The boronic ester reacts with 2-chloro-5-bromophenol under Suzuki-Miyaura conditions to form the biaryl structure.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ (2.5 equiv) |
| Solvent | Toluene:EtOH:H₂O (4:1:1 v/v) |
| Temperature | 105°C (reflux) |
| Time | 12–18 hours |
| Yield | 65–70% |
Palladium catalysts with bulky phosphine ligands (e.g., SPhos) improve selectivity for the C–Cl bond over competing C–Br activation. Microwave-assisted protocols reduce reaction times to 1–2 hours but require specialized equipment.
Ullmann Coupling for Direct Arylation
Copper-Mediated Coupling
A one-pot Ullmann coupling between 2-chloro-5-iodophenol and 3-methoxyphenylboronic acid avoids pre-functionalization steps.
Reaction Setup
-
Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : DMSO
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Temperature : 110°C
While operationally simpler, this method suffers from moderate yields due to homo-coupling byproducts. Recent advances using nanoparticle-supported copper catalysts (e.g., Cu/CeO₂) have pushed yields to 70% under microwave irradiation.
Comparative Analysis of Methods
Table 1. Efficiency Metrics for Key Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Friedel-Crafts/Ullmann | 68–72 | ≥95 | High | $$ |
| Suzuki-Miyaura | 50–60 | ≥98 | Moderate | $$$ |
| Ullmann Direct | 50–70 | 90–95 | Low | $ |
Key Findings
-
The Friedel-Crafts route offers the best balance of yield and scalability for industrial applications but requires stringent control over acylation and oxidation steps.
-
Suzuki-Miyaura coupling provides superior regioselectivity for research-scale synthesis, albeit at higher costs due to palladium catalysts.
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Ullmann direct arylation is emerging as a cost-effective alternative but remains limited by side reactions.
Industrial-Scale Optimization Strategies
Continuous Flow Reactors for Friedel-Crafts Acylation
Replacing batch reactors with continuous flow systems reduces reaction times from 5 hours to 30 minutes while maintaining yields >90%. In-line IR monitoring allows real-time adjustment of AlCl₃ feed rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-Chloro-5-(3-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituents on the phenol ring critically influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility : Methoxy groups improve solubility in organic solvents compared to fluorine or trifluoromethyl groups. The trifluoromethyl analog likely has lower solubility due to increased hydrophobicity.
- Melting Points: Trifluoromethyl derivatives (e.g., ) often exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). Methoxy-substituted phenols may have moderate melting points, disrupted by steric effects.
- Reactivity : The methoxy group in the target compound may facilitate electrophilic substitution reactions at the ortho/para positions, whereas trifluoromethyl groups deactivate the ring.
Q & A
Basic: What synthetic routes are optimal for preparing 2-Chloro-5-(3-methoxyphenyl)phenol, and how can purity be ensured?
Answer:
The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the 3-methoxyphenyl group to the chlorophenol backbone. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid derivatives can be used under inert conditions (N₂/Ar) . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient), followed by recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ 6.5–7.5 ppm for aromatic protons) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy group at δ ~3.8 ppm).
- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₃H₁₁ClO₂: 234.0452) verifies molecular integrity.
- X-ray Crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves bond lengths and angles, with ORTEP-3 for visualization.
- FT-IR : O-H stretch (~3200 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.
Advanced: How can computational modeling predict the compound’s reactivity and supramolecular interactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic substitution. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes). Graph set analysis identifies hydrogen-bonding motifs (e.g., O-H···O or C-H···π interactions) in crystal packing, guiding co-crystal design.
Advanced: What challenges arise in crystallographic refinement for this compound, and how are they resolved?
Answer:
Challenges include disorder in the methoxyphenyl group and weak diffraction due to flexible substituents. Strategies:
- Use SHELXL for iterative refinement with restraints on bond lengths/angles.
- Apply TWINLAW in cases of twinning.
- Validate with R-factor convergence (<5%) and electron density maps (residual peaks <0.3 eÅ⁻³) .
Advanced: How do hydrogen-bonding patterns influence the compound’s solid-state properties?
Answer:
Graph set analysis (e.g., Etter’s rules ) reveals motifs like D (donor) and A (acceptor) interactions. For example, phenolic O-H may form D₁¹ chains with adjacent ether oxygen, stabilizing layered structures. These patterns impact solubility and melting behavior, critical for formulation studies.
Data Contradiction: How to resolve discrepancies in reported solubility or stability data?
Answer:
- Solubility : Measure in triplicate using shake-flask method (UV-Vis calibration curve at λ_max ~270 nm). Account for pH (e.g., pKa ~9.5 for phenolic OH) .
- Stability : Accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring. Use DSC/TGA to detect polymorphic transitions or decomposition (>200°C) .
Toxicity: What methodologies assess the compound’s environmental and cellular toxicity?
Answer:
- In vitro assays : MTT assay (IC₅₀ in HepG2 cells) for cytotoxicity.
- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (OECD 201) .
- Metabolomics : LC-MS/MS identifies metabolites (e.g., glucuronide conjugates) in microsomal incubations .
Biological Activity: How to address conflicting reports on antimicrobial efficacy?
Answer:
Standardize testing per CLSI guidelines:
- MIC determination : Broth microdilution (5–100 µg/mL) against S. aureus and E. coli.
- Controls : Include ciprofloxacin (positive) and DMSO (vehicle).
- Statistical analysis : ANOVA with post-hoc tests to compare replicates .
Environmental Impact: What methods track its degradation in aquatic systems?
Answer:
- Photolysis : Simulate sunlight (Xe lamp, λ >290 nm) and monitor via LC-QTOF-MS.
- Biodegradation : OECD 301F (modified Sturm test) with activated sludge.
- Byproducts : Identify chlorinated intermediates (e.g., quinones) using HRMS .
Regioselectivity: How to confirm substitution patterns in derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
